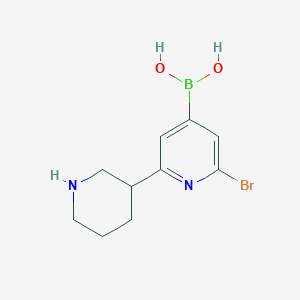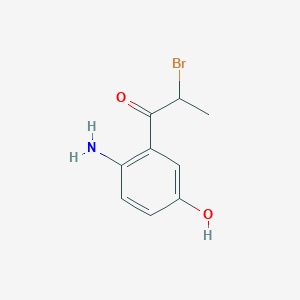
1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C9H10BrNO2 It is a brominated derivative of 1-(2-Amino-5-hydroxyphenyl)propan-1-one, which is known for its applications in various fields of scientific research
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one typically involves the bromination of 1-(2-Amino-5-hydroxyphenyl)propan-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Analyse Chemischer Reaktionen
1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the brominated compound to its corresponding amine or alcohol derivatives. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions (OH-), amines, or thiols. This reaction is often carried out in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-5-hydroxyphenyl)-2-bromopropan-1-one can be compared with other similar compounds such as:
1-(2-Amino-5-hydroxyphenyl)propan-1-one: This compound lacks the bromine atom and has different chemical reactivity and biological properties.
1-(2-Amino-5-hydroxyphenyl)ethanone: This compound has a shorter carbon chain and different chemical and biological characteristics.
2-Amino-5-hydroxypropiophenone: This compound is structurally similar but lacks the bromine atom, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C9H10BrNO2 |
|---|---|
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
1-(2-amino-5-hydroxyphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNO2/c1-5(10)9(13)7-4-6(12)2-3-8(7)11/h2-5,12H,11H2,1H3 |
InChI-Schlüssel |
PPPLJAKYCKESSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C=CC(=C1)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


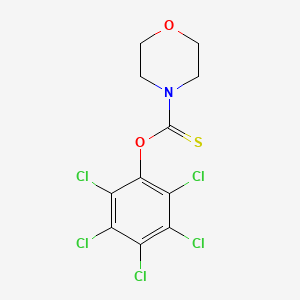

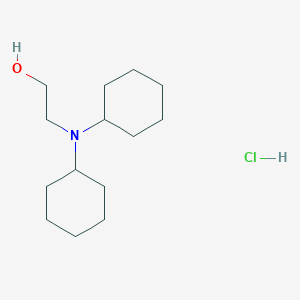

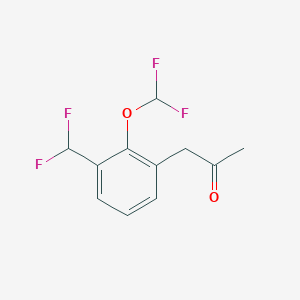
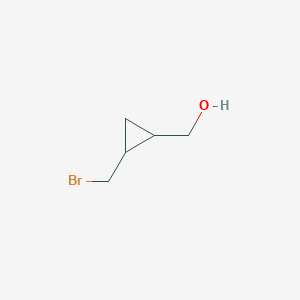
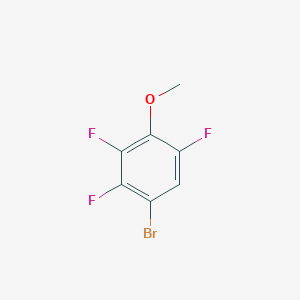
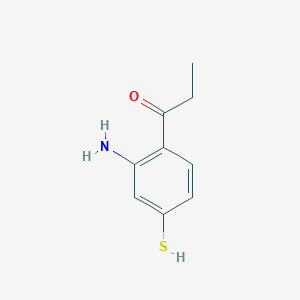
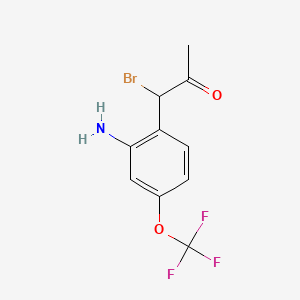

![3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14070670.png)
